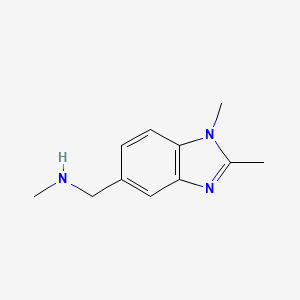
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups and a methylmethanamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The resulting benzimidazole intermediate is then alkylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzimidazole compounds.
化学反应分析
Types of Reactions
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
1H-benzo[d]imidazole: The parent compound of benzimidazole derivatives.
2-methyl-1H-benzo[d]imidazole: A methyl-substituted derivative with similar biological activities.
5,6-dimethyl-1H-benzo[d]imidazole: Another dimethyl-substituted derivative with comparable properties.
Uniqueness
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethyl groups and the methylmethanamine moiety can enhance its binding affinity to molecular targets, making it a promising candidate for further research and development.
属性
CAS 编号 |
179873-44-0 |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.262 |
IUPAC 名称 |
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N3/c1-8-13-10-6-9(7-12-2)4-5-11(10)14(8)3/h4-6,12H,7H2,1-3H3 |
InChI 键 |
CQJQNGFQIVWGSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CNC |
同义词 |
1H-Benzimidazole-5-methanamine,N,1,2-trimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















